molecular formula C20H28NO.CH3O4S<br>C21H31NO5S B1240364 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate CAS No. 52793-97-2

4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate

Cat. No.: B1240364
CAS No.: 52793-97-2
M. Wt: 409.5 g/mol
InChI Key: ZANFQAKBYANGPR-KTAPMUFYSA-M
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Description

4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate, also known as 4-TMP, is an organic compound that has several applications in scientific research. It is a quaternary ammonium salt that is used primarily as a reagent in organic synthesis and as a surfactant. 4-TMP has recently been used in a variety of biochemical and physiological studies due to its unique properties.

Scientific Research Applications

Photomutagenicity Testing in Sunscreen Ingredients

4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate, also known as Mexoryl SO, is a derivative of benzylidene camphor used in sunscreen formulations. It was tested for photomutagenic potential alongside other sunscreen ingredients. The tests involved using Escherichia coli and Chinese hamster ovary (CHO) cells to measure reverse mutations and chromosome damage under UV exposure. Mexoryl SO showed no signs of photomutagenicity, indicating it is safe for UV exposure without causing genetic alterations (Dean et al., 1992).

Protective Effects in Sunscreens

Another study examined the protective effects of this compound (OMM) in sunscreen formulations. The research compared the effects of OMM and p-aminobenzoic acid (PABA) on UVB irradiation's mutagenicity using Saccharomyces cerevisiae and Chinese hamster V79 cells. Both OMM and PABA showed efficacy in protecting cells from UVB irradiation, including reducing genetic alterations and cell lethality. OMM was particularly effective at higher concentrations (Mondon & Shahin, 1992).

Biochemical Analysis

Biochemical Properties

4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with enzymes involved in metabolic pathways, such as those responsible for the synthesis and degradation of biomolecules . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity . Additionally, this compound can interact with proteins involved in cell signaling pathways, influencing cellular responses to external stimuli .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can affect the expression of genes involved in cell growth, differentiation, and apoptosis . Moreover, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in the production and utilization of energy within cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, such as enzymes and receptors . These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the interaction . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that this compound can remain stable under certain conditions, but may degrade over time, leading to changes in its biological activity . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular processes, including alterations in cell growth and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing cellular function and promoting cell survival . At higher doses, it can lead to toxic or adverse effects, including cell death and tissue damage . Threshold effects have been observed, where the compound’s impact on biological systems changes significantly at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . This compound can influence the synthesis and degradation of biomolecules, affecting the overall metabolic balance within cells . Additionally, this compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of energy .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can influence its accumulation and activity within different tissues .

Subcellular Localization

The subcellular localization of this compound is essential for its function . This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . The localization of this compound can affect its activity and interactions with other biomolecules, influencing its overall biological effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-Oxo-3-bornylidenemethyl)phenyl trimethylammonium methylsulphate involves the reaction of 4-(2-Oxo-3-bornylidenemethyl)phenol with trimethylamine and methylsulphate.", "Starting Materials": [ "4-(2-Oxo-3-bornylidenemethyl)phenol", "Trimethylamine", "Methylsulphate" ], "Reaction": [ "To a solution of 4-(2-Oxo-3-bornylidenemethyl)phenol in a suitable solvent, add trimethylamine dropwise with stirring.", "Heat the reaction mixture to reflux for a suitable time period.", "Cool the reaction mixture and add methylsulphate dropwise with stirring.", "Heat the reaction mixture to reflux for a suitable time period.", "Cool the reaction mixture and filter the precipitated product.", "Wash the product with a suitable solvent and dry it under vacuum." ] }

52793-97-2

Molecular Formula

C20H28NO.CH3O4S
C21H31NO5S

Molecular Weight

409.5 g/mol

IUPAC Name

methyl sulfate;trimethyl-[4-[(Z)-[(1R,4S)-4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene]methyl]phenyl]azanium

InChI

InChI=1S/C20H28NO.CH4O4S/c1-19(2)17-11-12-20(19,3)18(22)16(17)13-14-7-9-15(10-8-14)21(4,5)6;1-5-6(2,3)4/h7-10,13,17H,11-12H2,1-6H3;1H3,(H,2,3,4)/q+1;/p-1/b16-13-;/t17-,20+;/m0./s1

InChI Key

ZANFQAKBYANGPR-KTAPMUFYSA-M

Isomeric SMILES

C[C@]12CC[C@H](C1(C)C)/C(=C/C3=CC=C(C=C3)[N+](C)(C)C)/C2=O.COS(=O)(=O)[O-]

SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.CS(=O)(=O)[O-]

Canonical SMILES

CC1(C2CCC1(C(=O)C2=CC3=CC=C(C=C3)[N+](C)(C)C)C)C.COS(=O)(=O)[O-]

52793-97-2

Pictograms

Irritant

synonyms

4-((2-oxo-3-bornylidene)methyl)-phenyltrimethylammonium methylsulfate
OBMPTMS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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